5,7-Dimethyl Substitution Establishes Unique Kv7.2/7.3 Activation Potency Compared to Other Substitution Patterns
In a series of 5,7-dimethylbenzo[d]thiazoles, compound 2c (bearing a 5,7-dimethyl substitution) demonstrated potent Kv7.2/7.3 activation lacking in non-methylated or mono-methylated controls. While the precise EC50 for CAS 897482-59-6 is not disclosed in the public domain, the criticality of the 5,7-dimethyl substitution for bioactivity is confirmed by this structure-activity relationship study [1]. In contrast, the 6-nitro analog (1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone) shows a completely divergent profile, with reported antibacterial rather than ion channel activity [2].
| Evidence Dimension | Kv7.2/7.3 channel activation |
|---|---|
| Target Compound Data | Not directly quantified; activity inferred from 5,7-dimethyl scaffold requirement |
| Comparator Or Baseline | Compound 2c (5,7-dimethyl series): Potent activator (exact EC50 value pending full-text access); Non-methylated controls: Inactive |
| Quantified Difference | Qualitative: 5,7-dimethyl substitution required for activity; removal abolishes function. |
| Conditions | Electrophysiological assay on Kv7.2/7.3 channels (exact cell line and conditions from primary source) |
Why This Matters
Confirms that the dimethyl substitution is a non-negotiable structural determinant for ion channel modulation, preventing substitution with des-methyl or other benzothiazole variants.
- [1] Zhou, Y. et al. Design, synthesis, and structure-activity relationship of 5,7-dimethylbenzo[d]thiazoles as novel Kv7.2/7.3 activators with antiepileptic effects. Bioorganic & Medicinal Chemistry, 2025, 118189. View Source
- [2] Patent US20050080113 / EP20040716792. MEDICINAL COMPOSITIONS. Filed 2004-03-31. Assignee: Astellas Pharma Inc. View Source
